molecular formula C21H13Cl2FN2S B12264505 1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-(4-chlorophenyl)phthalazine

1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-(4-chlorophenyl)phthalazine

Cat. No.: B12264505
M. Wt: 415.3 g/mol
InChI Key: OOVOQJVBCXLCPQ-UHFFFAOYSA-N
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Description

1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)PHTHALAZINE is a complex organic compound characterized by the presence of chlorinated and fluorinated phenyl groups attached to a phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)PHTHALAZINE typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 4-chlorophthalic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)PHTHALAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)PHTHALAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)PHTHALAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoroanisole: Shares similar structural features but lacks the phthalazine core.

    4-Chlorophenyl derivatives: Compounds with similar chlorinated phenyl groups but different core structures.

Uniqueness

1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)PHTHALAZINE is unique due to the combination of its phthalazine core with chlorinated and fluorinated phenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H13Cl2FN2S

Molecular Weight

415.3 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-chlorophenyl)phthalazine

InChI

InChI=1S/C21H13Cl2FN2S/c22-14-10-8-13(9-11-14)20-15-4-1-2-5-16(15)21(26-25-20)27-12-17-18(23)6-3-7-19(17)24/h1-11H,12H2

InChI Key

OOVOQJVBCXLCPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2SCC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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